molecular formula C13H18FN B11798471 2-(4-Fluorophenyl)-1-propylpyrrolidine

2-(4-Fluorophenyl)-1-propylpyrrolidine

Cat. No.: B11798471
M. Wt: 207.29 g/mol
InChI Key: KUNBWLQYGXEWOE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-fluorophenyl group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-propylpyrrolidine typically involves the reaction of 4-fluorobenzaldehyde with propylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine undergoes cyclization to form the pyrrolidine ring. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride and solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-propylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-Fluorophenyl)-1-propylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-propylpyrrolidine involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-1-methylpyrrolidine
  • 2-(4-Fluorophenyl)-1-ethylpyrrolidine
  • 2-(4-Fluorophenyl)-1-butylpyrrolidine

Uniqueness

2-(4-Fluorophenyl)-1-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-propylpyrrolidine

InChI

InChI=1S/C13H18FN/c1-2-9-15-10-3-4-13(15)11-5-7-12(14)8-6-11/h5-8,13H,2-4,9-10H2,1H3

InChI Key

KUNBWLQYGXEWOE-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CC=C(C=C2)F

Origin of Product

United States

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